molecular formula C18H27N3O B13961818 2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one

2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one

Cat. No.: B13961818
M. Wt: 301.4 g/mol
InChI Key: ORVGAQKEQXPYTR-UHFFFAOYSA-N
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Description

2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique spiro structure, which involves two rings sharing a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-benzyl-2,8-diazaspiro[45]decan-8-yl)propan-1-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include halogenated compounds, amines, and various catalysts to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, as well as the use of high-efficiency catalysts. The scalability of these methods is crucial for producing the compound in large quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, amines, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved .

Scientific Research Applications

2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes. The compound acts as a selective inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can disrupt biological pathways, leading to therapeutic effects in diseases where these pathways are dysregulated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one apart is its specific combination of functional groups and spirocyclic structure, which confer unique properties and selectivity as an enzyme inhibitor. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

2-amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one

InChI

InChI=1S/C18H27N3O/c1-15(19)17(22)21-11-8-18(9-12-21)7-10-20(14-18)13-16-5-3-2-4-6-16/h2-6,15H,7-14,19H2,1H3

InChI Key

ORVGAQKEQXPYTR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(CC1)CCN(C2)CC3=CC=CC=C3)N

Origin of Product

United States

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